molecular formula C14H22ClNO2 B12319638 Bzl,ME-L-val-ome hcl

Bzl,ME-L-val-ome hcl

Katalognummer: B12319638
Molekulargewicht: 271.78 g/mol
InChI-Schlüssel: GSDDQUTUNQLSSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a white to off-white solid that is soluble in solvents such as methanol, dimethyl sulfoxide, and dimethylformamide . This compound is commonly used in peptide synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bzl,ME-L-val-ome hcl is synthesized starting from Bzl-L-Val-OMe. The synthesis involves a series of reactions, including esterification and hydrochloride salt formation. The reaction conditions typically involve the use of solvents like methanol and reagents such as hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve additional purification steps to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Bzl,ME-L-val-ome hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

Bzl,ME-L-val-ome hcl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Bzl,ME-L-val-ome hcl involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The molecular pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Bzl,ME-L-val-ome hcl include:

Uniqueness

This compound is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and other specialized applications. Its solubility in various solvents and its reactivity in different chemical reactions distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C14H22ClNO2

Molekulargewicht

271.78 g/mol

IUPAC-Name

methyl 2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H

InChI-Schlüssel

GSDDQUTUNQLSSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.